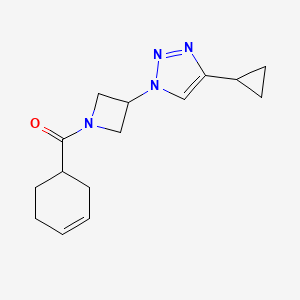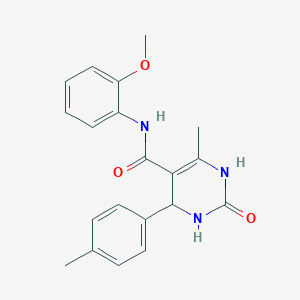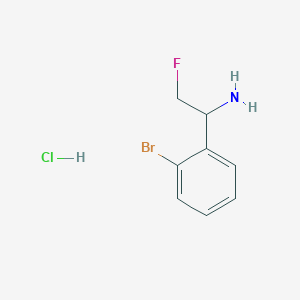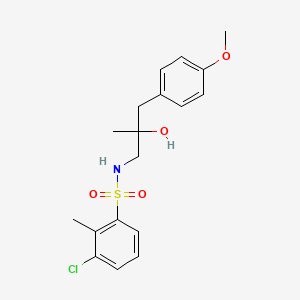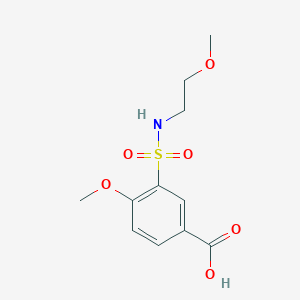![molecular formula C17H12F3N3O2S B2558118 3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide CAS No. 478062-76-9](/img/structure/B2558118.png)
3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide” is a complex organic molecule. It contains a pyrrole ring, a thiophene ring, and a trifluoromethyl group . Pyrrole is a five-membered aromatic heterocycle, like benzene and thiophene, but it has a nitrogen atom in the ring . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a central carbon atom attached to three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the types of bonds, and the relative positions of atoms in a molecule .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The pyrrole ring, for example, is aromatic and can undergo electrophilic aromatic substitution . The thiophene ring is also aromatic and can participate in similar reactions . The trifluoromethyl group is electron-withdrawing and can affect the reactivity of the rest of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and reactivity .Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
- Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene (CAS RN: 125051-32-3) is a derivative of our target compound. It belongs to the class of titanocenes, which are organometallic compounds containing titanium sandwiched between two cyclopentadienyl ligands. Here are some notable applications:
- Electrochemical Sensors : The compound’s redox properties make it suitable for electrochemical sensing applications. For instance, it could be used as a redox mediator in biosensors or environmental monitoring devices .
Immunosensors and Biomarker Detection
- A related compound, oxiran-2-yl methyl 3-(1H-pyrrol-1-yl)propionate (Pepx), has been employed in constructing label-free impedance immunosensors. These sensors are used for ultra-sensitive detection of biomarkers, such as calreticulin (CALR) , in human serum samples. The manufacturing process involves electrodeposition of single-walled carbon nanotubes (SWCNTs) onto low-cost, disposable indium tin oxide (ITO) electrodes. The resulting biosensor demonstrates remarkable sensitivity and specificity .
Medicinal Chemistry and Drug Design
- N1-[4-(1H-pyrrol-1-yl)phenyl]-3,5-di(trifluoromethyl)benzene-1-sulfonamide is another derivative of our compound (CAS Number: 315691-73-7). Although not identical, it shares structural features. Here’s an application:
- Drug Discovery : The trifluoromethyl-substituted benzene ring in this compound could be exploited for designing novel drugs. Medicinal chemists often explore fluorinated compounds due to their enhanced pharmacokinetic properties and interactions with biological targets .
Orientations Futures
Propriétés
IUPAC Name |
3-pyrrol-1-yl-N'-[3-(trifluoromethyl)benzoyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-3-4-11(10-12)15(24)21-22-16(25)14-13(6-9-26-14)23-7-1-2-8-23/h1-10H,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOSHNJDMXPUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)
![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)

![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558043.png)
![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)
